Methyl 4-fluoro-2-formylbenzoate
Overview
Description
Methyl 4-fluoro-2-formylbenzoate: is an organic compound with the chemical formula C9H7FO3 It is a derivative of benzoic acid, where the hydrogen atom at the fourth position is replaced by a fluorine atom, and the second position is substituted with a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Method: One common method for synthesizing methyl 4-fluoro-2-formylbenzoate involves the esterification of 4-fluoro-2-formylbenzoic acid with methanol in the presence of an acid catalyst.
Multi-step Synthesis: Another approach involves a multi-step synthesis starting from 4-fluorobenzaldehyde.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes, where the reaction conditions are optimized for high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-fluoro-2-formylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: 4-fluoro-2-formylbenzoic acid.
Reduction: 4-fluoro-2-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 4-fluoro-2-formylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.
Medicine: this compound is investigated for its potential as a precursor in the synthesis of active pharmaceutical ingredients. Its derivatives may exhibit antifungal, antihypertensive, and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of fluorescent brighteners and as an intermediate in the manufacture of dyes and pigments .
Mechanism of Action
The mechanism of action of methyl 4-fluoro-2-formylbenzoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Methyl 2-fluoro-4-formylbenzoate: This compound has the formyl group at the fourth position and the fluorine atom at the second position, making it an isomer of methyl 4-fluoro-2-formylbenzoate.
Methyl 4-fluorobenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Uniqueness: this compound is unique due to the specific positioning of the formyl and fluorine groups, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
methyl 4-fluoro-2-formylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHQBDHZTPRDFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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